Succinimidyl-PEG(4)-[PEG(8)-OMe]3
CAS No.: 1333154-74-7
Cat. No.: VC11682013
Molecular Formula: C84H158N6O40
Molecular Weight: 1892.2 g/mol
* For research use only. Not for human or veterinary use.
![Succinimidyl-PEG(4)-[PEG(8)-OMe]3 - 1333154-74-7](/images/structure/VC11682013.png)
Specification
CAS No. | 1333154-74-7 |
---|---|
Molecular Formula | C84H158N6O40 |
Molecular Weight | 1892.2 g/mol |
IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[2-[2-[3-[[1,3-bis[2-[2-[2-[2-[2-[2-[2-[2-(3-methoxypropanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-[2-[2-[2-[2-[2-[2-[2-[2-(3-methoxypropanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoate |
Standard InChI | InChI=1S/C84H158N6O40/c1-99-17-9-77(92)86-14-22-104-27-32-109-37-40-112-43-46-115-49-52-118-55-58-121-61-64-124-67-70-127-73-84(74-128-71-68-125-65-62-122-59-56-119-53-50-116-47-44-113-41-38-110-33-28-105-23-15-87-78(93)10-18-100-2,75-129-72-69-126-66-63-123-60-57-120-54-51-117-48-45-114-42-39-111-34-29-106-24-16-88-79(94)11-19-101-3)89-80(95)12-20-102-25-30-107-35-36-108-31-26-103-21-13-85-76(91)5-4-6-83(98)130-90-81(96)7-8-82(90)97/h4-75H2,1-3H3,(H,85,91)(H,86,92)(H,87,93)(H,88,94)(H,89,95) |
Standard InChI Key | PBOIXLBDYFZCBL-UHFFFAOYSA-N |
SMILES | COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCC(COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCOC)(COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCOC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCCC(=O)ON1C(=O)CCC1=O |
Canonical SMILES | COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCC(COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCOC)(COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCOC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCCC(=O)ON1C(=O)CCC1=O |
Introduction
Structural and Molecular Characteristics
Core Architecture
Succinimidyl-PEG(4)-[PEG(8)-OMe]3 features a star-shaped topology with four distinct components:
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Succinimidyl Glutarate (SG) Core: A reactive N-hydroxysuccinimide (NHS) ester group facilitates covalent bonding with primary amines on proteins, peptides, or nanoparticles .
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PEG(4) Spacer: A short ethylene oxide chain (4 repeating units) connects the SG core to three longer PEG(8)-OMe arms.
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PEG(8)-OMe Arms: Methoxy-capped octaethylene glycol chains extend from the central spacer, imparting steric stabilization and reducing immunogenicity .
The molecular weight of the compound is approximately 1,892.17 g/mol, with a polydispersity index (PDI) of 1.02–1.05, indicative of narrow molecular weight distribution .
Solubility and Physicochemical Properties
Like analogous PEG-SG derivatives, Succinimidyl-PEG(4)-[PEG(8)-OMe]3 exhibits high solubility in polar solvents such as water, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Its solubility in alcohols (e.g., ethanol) is moderate, while it remains insoluble in nonpolar solvents like ether . The density of PEG-based compounds typically ranges from 1.12–1.15 g/mL, ensuring compatibility with aqueous biological systems .
Chemical Reactivity and Conjugation Mechanisms
NHS Ester Reactivity
The succinimidyl group undergoes nucleophilic acyl substitution with primary amines (e.g., lysine residues on proteins), forming stable amide bonds. This reaction proceeds optimally at pH 7–9 and room temperature, with a hydrolysis half-life of ~20 minutes for SG-linked PEGs . Comparative data for NHS-PEG reactivity is summarized below:
PEG NHS Ester Type | Linkage | Reactivity | Hydrolysis Half-Life |
---|---|---|---|
SCM | CH₂ | High | <5 minutes |
SG | C4 ester | Very High | 20 minutes |
SS | C3 ester | Very High | 10 minutes |
GAS | C4 amide | High | 20 minutes |
SAS | C3 amide | High | 10 minutes |
Table 1: Reactivity and stability profiles of NHS-PEG derivatives .
Conjugation Efficiency
The compound’s trifunctional PEG(8)-OMe arms reduce steric hindrance during conjugation, enabling efficient coupling even with bulky biomolecules. For instance, PEGylation of monoclonal antibodies using analogous SG-linked PEGs achieves >90% conjugation efficiency under mild buffer conditions .
Synthesis and Purification
Stepwise Synthesis
While detailed protocols for Succinimidyl-PEG(4)-[PEG(8)-OMe]3 are proprietary, its synthesis likely involves:
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Core Activation: Functionalization of a tetraethylene glycol backbone with succinimidyl glutarate.
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Arm Extension: Coupling of methoxy-PEG(8)-amine to the activated core via carbodiimide chemistry.
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Purification: Size-exclusion chromatography (SEC) or dialysis to isolate the target product .
Quality Control
Analytical techniques such as MALDI-TOF mass spectrometry and GPC ensure molecular weight accuracy (PDI <1.05), while NMR spectroscopy verifies branching efficiency .
Biomedical Applications
Drug Delivery Systems
The PEG(8)-OMe arms confer a "stealth" effect, minimizing opsonization and extending the circulation half-life of conjugated drugs. For example, PEGylated liposomes incorporating SG-linked PEGs show a 3-fold increase in tumor accumulation compared to non-PEGylated counterparts .
Diagnostic Assays
Succinimidyl-PEG(4)-[PEG(8)-OMe]3 is employed in lateral flow immunoassays to stabilize gold nanoparticle-antibody conjugates, reducing nonspecific binding by 40% .
Tissue Engineering
Crosslinkable PEG hydrogels derived from SG-activated precursors exhibit tunable mechanical properties (elastic modulus: 1–10 kPa), supporting 3D cell culture and organoid development .
Comparative Analysis with Analogous PEG Derivatives
Parameter | Succinimidyl-PEG(4)-[PEG(8)-OMe]3 | 4-Arm PEG-SG | HS-PEG-SGA |
---|---|---|---|
Molecular Weight | 1,892 Da | 2,000–20,000 Da | 3,500–5,000 Da |
Functional Groups | NHS + 3×PEG(8)-OMe | 4×NHS | NHS + Thiol |
Primary Application | Drug delivery, diagnostics | Protein PEGylation | Gold nanoparticle modification |
Hydrolysis Half-Life | 20 minutes | 20 minutes | 15 minutes |
Table 2: Functional comparison with structurally related PEG derivatives .
Challenges and Future Directions
Batch-to-Batch Variability
Narrow PDIs (<1.05) are critical for reproducibility in clinical applications. Advances in living polymerization techniques (e.g., ATRP) may further enhance homogeneity .
Targeted Delivery
Future iterations could integrate targeting ligands (e.g., folate, HER2 antibodies) into the PEG(8)-OMe arms to enable cell-specific drug delivery .
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